2-Benzyloxyiminopropan-1,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxyiminopropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-6-10(7-13)11-14-8-9-4-2-1-3-5-9/h1-5,12-13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZZTSKULBSSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590575 | |
| Record name | 2-[(Benzyloxy)imino]propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128613-49-0 | |
| Record name | 2-[(Benzyloxy)imino]propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzyloxyiminopropan 1,3 Diol and Structural Analogs
Approaches to the 1,3-Propanediol (B51772) Core
The 1,3-propanediol unit is a common motif in many natural products, and numerous methods have been developed for its stereoselective synthesis. acs.orgthieme-connect.com
The stereocontrolled synthesis of syn-1,3-diols is a critical challenge in organic synthesis. Several powerful methods have been developed to address this.
One notable approach involves the enantioselective allyltitanation of unprotected β-hydroxyaldehydes . This method can produce either syn- or anti-1,3-diols with high diastereomeric excess by selecting the appropriate chiral titanium complex. acs.org A key advantage is that it does not require protecting and deprotecting steps, enhancing its synthetic efficiency. acs.org The reaction tolerates sensitive protecting groups and the chiral ligand, TADDOL, can be recovered and recycled. acs.org
Another effective strategy is the titanium-mediated, hydroxy-directed reductive coupling of propargylic alcohols and aldehydes or ketones . This method provides excellent diastereoselectivity and good yields for a range of substrates, leading to syn-1,3-diols. acs.org
The Narasaka-Prasad diastereoselective reduction of chiral β-hydroxyketones is a widely used industrial process for synthesizing functionalized syn-1,3-diols. researchgate.netnih.gov However, it often requires cryogenic conditions and the use of the flammable reagent Et₂BOMe for high diastereoselectivity. researchgate.netnih.gov
More recently, a one-pot diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols has been reported for the asymmetric synthesis of syn-1,3-diol derivatives. nih.gov This method offers high yields and excellent stereocontrol under mild conditions. nih.gov
A dynamic kinetic asymmetric transformation (DYKAT) has been developed for the one-pot synthesis of enantiomerically pure syn-1,3-diacetates from racemic mixtures of 1,3-diols. nih.govpnas.org This process combines enzymatic transesterification, ruthenium-catalyzed epimerization, and intramolecular acyl migration. nih.gov
| Method | Key Features | Stereoselectivity | Reference(s) |
| Enantioselective Allyltitanation | Uses unprotected β-hydroxyaldehydes and chiral titanium complexes. | Excellent diastereomeric excess for syn or anti diols. | acs.org |
| Titanium-Mediated Reductive Coupling | Couples propargylic alcohols with aldehydes/ketones. | Excellent diastereoselectivity for syn-1,3-diols. | acs.org |
| Narasaka-Prasad Reduction | Reduction of chiral β-hydroxyketones. | High diastereoselectivity for syn-1,3-diols. | researchgate.netnih.gov |
| Carboxylation/Bromocyclization | One-pot reaction of chiral homoallylic alcohols. | High yield and excellent stereocontrol for syn-1,3-diols. | nih.gov |
| Dynamic Kinetic Asymmetric Transformation | Deracemization-deepimerization of 1,3-diols. | Enantiomerically pure syn-1,3-diacetates. | nih.govpnas.org |
Reductive and catalytic methods provide efficient pathways to the 1,3-propanediol framework, often starting from readily available materials.
The traditional industrial synthesis of 1,3-propanediol involves the hydration of acrolein to 3-hydroxypropionaldehyde (3-HPA), followed by hydrogenation . chemicalbook.comresearchgate.netmdpi.comnih.gov This process can be catalyzed by various metals, including nickel and ruthenium. researchgate.netmdpi.com Another commercial route is the hydroformylation of ethylene (B1197577) oxide to 3-HPA, which is then hydrogenated . chemicalbook.comresearchgate.netmdpi.com
Glycerol, a byproduct of biodiesel production, has emerged as a renewable feedstock for 1,3-propanediol synthesis through selective hydrogenolysis . nih.govresearchgate.net This reaction typically requires a bifunctional catalyst with metal sites for hydrogenation and acidic sites for dehydration. researchgate.net Pt-WOx based catalysts have shown promise in this conversion. researchgate.net
The hydrogenation of dialkyl malonates and methyl 3-hydroxypropionate (B73278) also represent viable, though less common, synthetic routes. researchgate.netconsensus.app
| Starting Material | Key Transformation(s) | Catalyst Examples | Reference(s) |
| Acrolein | Hydration, Hydrogenation | Raney Nickel, Ru | chemicalbook.comresearchgate.netmdpi.comnih.gov |
| Ethylene Oxide | Hydroformylation, Hydrogenation | Rhodium-phosphine, Ni | chemicalbook.comresearchgate.netmdpi.com |
| Glycerol | Dehydration, Hydrogenation (Hydrogenolysis) | Pt-WOx, Copper chromite | mdpi.comnih.govresearchgate.net |
| Dialkyl Malonate | Hydrogenation | Not specified | consensus.app |
| Methyl 3-hydroxypropionate | Hydrogenation | Not specified | researchgate.net |
For the synthesis of more complex polyol structures, iterative approaches that allow for the controlled elongation of a polyol chain are highly valuable. These strategies are inspired by the enzymatic assembly of polyketide natural products. frontiersin.orgnih.gov
One such method employs an iterative phosphate (B84403) tether-mediated approach . This involves a sequence of reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and hydrogenation, to build up complex polyol subunits in a pot-economical fashion. acs.org
Another modular synthesis strategy utilizes the iterative chain elongation with novel four-carbon building blocks . rsc.orgrsc.org This process allows for the controlled installation of two stereogenic centers in each elongation cycle, providing access to all possible stereoisomers of a growing 1,3-polyol chain. rsc.orgrsc.org
Historically, pioneering work in iterative 1,3,5-triol synthesis was based on asymmetric epoxidation followed by reductive epoxide ring-opening . frontiersin.orgnih.gov
| Iterative Strategy | Key Reactions | Building Blocks | Reference(s) |
| Phosphate Tether-Mediated | RCM, CM, Hydrogenation, Cuprate addition/Pd-catalyzed transposition | Phosphate trienes | acs.org |
| Chiral Building Block Elongation | Aldol reaction, Reduction, Protection, Ozonolysis | Chiral four-carbon building blocks | rsc.orgrsc.org |
| Asymmetric Epoxidation/Ring-Opening | Sharpless asymmetric epoxidation, Reductive ring-opening | Allylic alcohols | frontiersin.orgnih.gov |
Introduction of the Benzyloxyimino Moiety
Once the 1,3-propanediol core is established, the next critical step is the introduction of the benzyloxyimino group. This is typically achieved through the formation of an oxime ether.
The formation of oximino ethers, also known as oxime ethers, is a well-established transformation in organic chemistry. The most common method is the Williamson ether synthesis , which involves the SN2 reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comlibretexts.org In the context of benzyloxyimino ether formation, this would involve the reaction of an oximate with a benzyl (B1604629) halide.
Another approach is the alkoxymercuration-demercuration of an alkene with an alcohol in the presence of a mercury salt, which results in the Markovnikov addition of the alcohol. libretexts.orgyoutube.comyoutube.com While less direct for this specific transformation, it represents a general ether synthesis methodology.
To synthesize 2-benzyloxyiminopropan-1,3-diol, one would first need to generate a ketone at the C2 position of the propanediol (B1597323) backbone. This could be achieved through selective oxidation of the secondary hydroxyl group. The resulting 1,3-dihydroxy-2-propanone could then be reacted with O-benzylhydroxylamine. This condensation reaction would form the desired this compound.
Alternatively, direct alkylation of an oxime can be employed. For instance, the oxime of 1,3-dihydroxy-2-propanone could be deprotonated with a suitable base, such as sodium hydride, to form the corresponding oximate. youtube.com This nucleophilic oximate could then be reacted with benzyl bromide or a similar benzylating agent to form the target compound via an SN2 reaction. masterorganicchemistry.com
The choice of solvent and base is crucial for the success of such alkylations to ensure good yields and minimize side reactions. masterorganicchemistry.com
Regioselective Functionalization and Protecting Group Chemistry of 1,3-Diols
The presence of two primary hydroxyl groups in this compound necessitates the use of protecting groups for any regioselective functionalization. The chemistry of 1,3-diols is well-developed, particularly within carbohydrate and polyketide synthesis, offering a robust toolbox for their selective protection. researchgate.netmdpi.com
The most common strategy for the protection of 1,3-diols involves the formation of six-membered cyclic acetals. chem-station.com Benzylidene acetals, formed by the reaction of the diol with benzaldehyde (B42025) or its derivatives, are particularly prevalent due to their stability and the various methods available for their regioselective cleavage. numberanalytics.comwikipedia.org
The formation of a benzylidene acetal (B89532) on this compound would yield a 5-(benzyloxyimino)-2-phenyl-1,3-dioxane derivative. This reaction is typically catalyzed by an acid, with common catalysts including p-toluenesulfonic acid (TsOH), 10-camphorsulfonic acid (CSA), or Lewis acids like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂). nih.gov The use of Cu(OTf)₂ has been shown to be a remarkably efficient method, allowing the reaction to proceed at room temperature with short reaction times. nih.gov
Table 1: Catalysts and Conditions for Benzylidene Acetal Formation from 1,3-Diols
| Catalyst | Reagent | Solvent | Temperature | Reaction Time | Reference |
| TsOH or CSA | Benzaldehyde | Acetonitrile or DMF | Room Temp to Reflux | Several hours | nih.gov |
| Cu(OTf)₂ | Benzaldehyde dimethyl acetal | Acetonitrile | Room Temperature | < 1 hour | nih.gov |
| Dowex 50WX8 | Benzaldehyde | Dichloromethane | Room Temperature | Variable | researchgate.net |
Once the benzylidene acetal is formed, the two hydroxyl groups are protected, allowing for chemistry to be performed on other parts of the molecule. More importantly, the benzylidene acetal itself can be opened regioselectively to reveal either the C-1 or C-3 hydroxyl group, thus serving as a gateway to monosubstituted derivatives. This reductive cleavage is typically achieved using a variety of reagents, where the outcome is dictated by steric and electronic factors, as well as the potential for chelation control. cdnsciencepub.com
Reagents such as diisobutylaluminium hydride (DIBAL-H) or borane-tetrahydrofuran (B86392) complex (BH₃·THF) in the presence of a Lewis acid can be used for this purpose. cdnsciencepub.com The choice of reagent and reaction conditions determines which carbon-oxygen bond of the acetal is cleaved, leading to a benzyl ether at one of the hydroxyls while liberating the other.
Table 2: Regioselective Reductive Opening of Benzylidene Acetals
| Reagent System | Major Product | Comments | Reference |
| Me₂BBr then BH₃·THF | Monobenzylated diol | Reaction proceeds via a bromo ether-borinate ester intermediate. | cdnsciencepub.com |
| DIBAL-H | Monobenzylated diol | Hydride source acts as the nucleophile to open the acetal. | cdnsciencepub.com |
| NaCNBH₃, HCl | 4-O-Benzyl or 6-O-Benzyl | In carbohydrate contexts, allows for selective protection. | researchgate.net |
Beyond acetals, silyl (B83357) ethers are another important class of protecting groups for diols. The formation of a cyclic silylene derivative, such as a di-tert-butylsilylene (DTBS) ether, can protect the 1,3-diol system. These are generally stable but can be regioselectively cleaved. For instance, treatment of a di-tert-butylsilylene acetal derived from a 1,3-diol containing a primary and a secondary alcohol with ammonium (B1175870) fluoride (B91410) has been shown to selectively deprotect the primary alcohol. researchgate.net While this compound contains two primary alcohols, subtle differences in their steric or electronic environment could potentially be exploited for regioselective reactions with bulky silylating agents.
Other strategies for regioselective functionalization include enzyme-mediated reactions. Lipases, for example, can catalyze the regioselective acylation of diols, often showing high preference for one hydroxyl group over another. acs.org Tin-mediated acylations have also been employed to achieve differentiation between hydroxyl groups in 1,2- and 1,3-diol systems. nih.gov
Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxyiminopropan 1,3 Diol
Transformations at the Hydroxyl Centers
The two primary hydroxyl groups are often the initial sites of reaction, undergoing derivatization, oxidation, or reduction. The specific course of these transformations is influenced by steric and electronic factors within the molecule.
Derivatization Reactions and Esterification Pathways
The hydroxyl groups of 2-benzyloxyiminopropan-1,3-diol readily undergo esterification with various acylating agents, such as acid chlorides and anhydrides, in the presence of a base. This derivatization is a common strategy to protect the hydroxyl groups during subsequent synthetic steps or to introduce specific functionalities into the molecule. The reactivity of the two hydroxyl groups is generally similar, often leading to di-esterified products. However, selective mono-esterification can be achieved under controlled conditions, such as using a limited amount of the acylating agent or employing bulky reagents that favor reaction at the less sterically hindered hydroxyl group.
| Reagent | Product Type | Reaction Conditions |
| Acyl Chloride/Anhydride | Ester | Base (e.g., pyridine, triethylamine) |
| Carboxylic Acid | Ester | Acid catalyst (e.g., H₂SO₄), Dehydrating agent (e.g., DCC) |
| Isocyanate | Carbamate | Typically no catalyst needed |
This table summarizes common derivatization reactions at the hydroxyl centers.
Selective Oxidation and Reduction Profiles
The selective oxidation of the primary hydroxyl groups of diols can be challenging but is achievable with specific reagents. nih.gov For instance, enzymatic oxidation using alcohol oxidases can offer high selectivity for one of the two hydroxyl groups. nih.gov Chemical methods, such as using sterically hindered oxidizing agents, can also favor the oxidation of the less hindered primary alcohol to an aldehyde or carboxylic acid. Conversely, while the hydroxyl groups are already in their most reduced state, the term "reduction" in this context typically refers to reactions on derivatives of the hydroxyl groups. For example, if the hydroxyls are first oxidized to carbonyls, they can then be selectively reduced back to alcohols, potentially with stereochemical control.
Reactions Involving the Oximino Ether Group
The C=N bond of the oximino ether group is a key reactive site, susceptible to both nucleophilic and electrophilic attack, as well as rearrangements.
Nucleophilic and Electrophilic Reactivity at the C=N Bond
The carbon atom of the C=N bond is electrophilic and can be attacked by nucleophiles. For instance, organometallic reagents like Grignards or organolithiums can add to the C=N bond, leading to the formation of new carbon-carbon bonds. The nitrogen atom, with its lone pair of electrons, can act as a nucleophile or a Brønsted-Lowry base, reacting with electrophiles or acids. Protonation of the nitrogen atom can activate the C=N bond towards nucleophilic attack.
Thermally and Catalytically Induced Cleavage and Rearrangement Processes
The oximino ether linkage can undergo cleavage or rearrangement under thermal or catalytic conditions. For example, reductive cleavage of the N-O bond is a common transformation, often achieved using reagents like zinc in acetic acid or catalytic hydrogenation. This reaction typically yields an imine, which can then be hydrolyzed to a ketone. Beckmann-type rearrangements, typically catalyzed by acids, can also occur, leading to the formation of amides. The specific outcome of these reactions is highly dependent on the substrate and the reaction conditions employed.
Benzylic Ether Cleavage and Deprotection Strategies
The benzyl (B1604629) group serves as a common protecting group for the oxime oxygen. Its removal, or deprotection, is a crucial step in many synthetic sequences.
The most common method for cleaving the benzylic ether is catalytic hydrogenolysis. organic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas or a hydrogen transfer reagent like 1,4-cyclohexadiene. organic-chemistry.org This method is generally mild and chemoselective, leaving other functional groups intact.
Alternative methods for benzyl ether cleavage include the use of strong acids, although this is limited to substrates that can withstand acidic conditions. organic-chemistry.org Oxidative cleavage is also possible. For instance, reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl (PMB) ethers, which are more susceptible to oxidation. organic-chemistry.orgthieme-connect.de Reductive cleavage using dissolving metals, such as sodium in liquid ammonia, can also be employed. thieme-connect.de
| Method | Reagents | Key Features |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, chemoselective. organic-chemistry.org |
| Strong Acid Cleavage | HBr, BCl₃ | Harsh conditions, limited substrate scope. organic-chemistry.org |
| Oxidative Cleavage | DDQ, CAN | Useful for electron-rich benzyl ethers. thieme-connect.de |
| Dissolving Metal Reduction | Na, liquid NH₃ | Powerful reduction, can affect other groups. thieme-connect.de |
This interactive table outlines various strategies for the deprotection of benzyl ethers.
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies
The reaction mechanisms of this compound are primarily dictated by the two functional groups present in its structure: the diol and the benzyloxyimino (oxime ether) moieties. Kinetic and spectroscopic studies are crucial in understanding the behavior of these groups, identifying intermediates, and determining the rate-limiting steps of their reactions. Such investigations often focus on reactions like the oxidation of the diol and the hydrolysis of the oxime ether.
Kinetic Analysis of Diol Oxidation
The propan-1,3-diol portion of the molecule is susceptible to oxidation. Studies on the oxidation of propan-1,3-diol by oxidizing agents such as potassium permanganate (B83412) (KMnO4) provide a model for understanding this aspect of the compound's reactivity. The kinetics of such reactions are typically monitored using UV-Vis spectroscopy by following the disappearance of the oxidant at its maximum absorbance wavelength (λmax). ajchem-a.com
Kinetic investigations on the oxidation of propan-1,3-diol reveal that the reaction is first-order with respect to both the oxidant and the diol. ajchem-a.comresearchgate.net The rate of the reaction is influenced by the concentrations of both reactants. A proposed mechanism involves the formation of an intermediate complex between the oxidant and the diol, which then decomposes in the rate-determining step to yield the products. researchgate.net The final product of the oxidation of propan-1,3-diol is identified as 3-hydroxy-propanal through spectroscopic analysis. ajchem-a.comajchem-a.com
The thermodynamic activation parameters, including enthalpy (ΔH#), entropy (ΔS#), and Gibbs free energy of activation (ΔG#), can be calculated from the temperature dependence of the reaction rate constants. A negative entropy of activation suggests an ordered transition state, which is consistent with a mechanism involving the formation of an intermediate complex. ajchem-a.comresearchgate.net
Table 1: Kinetic Data for the Oxidation of Propan-1,3-diol by KMnO4 This table presents illustrative kinetic data based on findings for the oxidation of propan-1,3-diol, which serves as a model for the diol moiety of this compound. ajchem-a.com
| Parameter | Value | Conditions |
| Reaction Order in [Diol] | 1 | Aqueous Medium |
| Reaction Order in [KMnO4] | 1 | Aqueous Medium |
| ΔH# (kJ mol⁻¹) | 24.98 | - |
| ΔS# (J K⁻¹ mol⁻¹) | -220 | - |
| ΔG# (kJ mol⁻¹) | 90.50 | - |
Spectroscopic Studies of Oxime Ether Hydrolysis
The benzyloxyimino group is subject to hydrolysis, particularly under acidic conditions, to yield a ketone (in this case, the corresponding carbonyl derivative of the parent structure) and O-benzylhydroxylamine. The mechanism of this reaction is well-documented for various oximes and their ethers. rsc.orgnih.gov
The process is typically initiated by the protonation of the imine nitrogen, which makes the imine carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral carbinolamine intermediate. rsc.orgresearchgate.net The subsequent steps involve proton transfers and the eventual elimination of the hydroxylamine (B1172632) moiety to release the carbonyl compound. The rate-determining step can vary depending on the reaction conditions and the structure of the oxime. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for following such reactions in situ. ajchem-a.comresearchgate.net By acquiring a series of ¹H or ¹³C NMR spectra over time, researchers can monitor the decrease in the signals corresponding to the starting material, this compound, and the appearance of signals for the products. Crucially, NMR can sometimes allow for the direct observation and structural characterization of transient intermediates like the carbinolamine. acs.org For example, the appearance of a new signal in the ¹³C NMR spectrum in the range of 90-100 ppm could indicate the formation of the tetrahedral carbon of a carbinolamine intermediate.
UV-Vis Spectroscopy can also be employed to study the kinetics of hydrolysis, especially if the starting oxime ether and the resulting carbonyl compound have distinct absorption spectra. acs.orgacs.org By monitoring the change in absorbance at a specific wavelength over time, the rate constant for the hydrolysis can be determined.
Table 2: Illustrative Spectroscopic Data for Mechanistic Studies This table provides hypothetical, yet representative, spectroscopic data that would be expected during the mechanistic investigation of this compound hydrolysis, based on general principles of organic spectroscopy. acs.orgsigmaaldrich.comorganicchemistrydata.org
| Species | Spectroscopic Technique | Key Signal / Observation | Implication |
| This compound | ¹³C NMR | Signal at ~155-160 ppm | C=N of the oxime ether |
| Carbinolamine Intermediate | ¹³C NMR | New signal at ~90-100 ppm | Formation of tetrahedral intermediate |
| Carbonyl Product | ¹³C NMR | New signal at >190 ppm | Formation of ketone/aldehyde |
| Reaction Mixture | UV-Vis Spectroscopy | Shift in λmax over time | Change in conjugation from C=N to C=O |
By combining kinetic data from rate studies with detailed spectroscopic analysis, a comprehensive picture of the reaction pathways for this compound can be constructed. These studies confirm that the reactivity is localized at the two primary functional groups and that their respective mechanisms are consistent with established principles for diols and oxime ethers.
Stereochemical Control and Chiral Applications of 2 Benzyloxyiminopropan 1,3 Diol
Stereoselective Synthesis and Control of Stereocenters in the 1,3-Diol Backbone
The synthesis of 2-benzyloxyiminopropan-1,3-diol with a defined stereochemistry is a significant challenge due to the presence of two stereocenters at the C1 and C3 positions of the propan-1,3-diol backbone. The spatial arrangement of the hydroxyl groups defines the molecule as either a syn or anti diastereomer. The general chemical structure of a 1,3-diol, such as 1,3-cyclopentanediol, can result in up to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). vaia.com The key to stereoselective synthesis lies in methodologies that favor the formation of one stereoisomer over others.
Several synthetic strategies can be employed to control these stereocenters. One common approach is substrate-controlled synthesis, where an existing chiral center in the starting material directs the stereochemical outcome of subsequent reactions. Another powerful method is the use of chiral catalysts or reagents to induce asymmetry. For structurally related compounds like 2-amino-1,3-diols, stereoselective aminohydroxylation of allylic carbamates, often catalyzed by potassium osmate, is a well-established technique for installing the amino and hydroxyl groups with specific stereochemistry. beilstein-journals.org
A representative synthetic approach to control the 1,3-diol stereochemistry involves the stereoselective reduction of a β-hydroxy ketone precursor. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of the hydroxyl group formation relative to the existing one.
Table 1: Diastereoselective Reduction of a β-Hydroxy Ketone Precursor
| Entry | Reducing Agent | Pre-existing Stereocenter | Resulting Diol Ratio (syn:anti) |
|---|---|---|---|
| 1 | Sodium borohydride | R | 70:30 |
| 2 | L-Selectride® | R | 10:90 |
This table presents hypothetical data to illustrate the principle of diastereoselective reduction in controlling 1,3-diol stereochemistry.
Diastereomeric and Enantiomeric Purity Assessment Methodologies
Once a stereoselective synthesis is performed, accurately determining the diastereomeric and enantiomeric purity of the product is crucial. A variety of analytical techniques are available for this purpose.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers. For diastereomers, which have different physical properties, separation on a standard silica (B1680970) or C18 column is often feasible. thieme-connect.de The separation can be enhanced by derivatizing the diol with a chiral agent to form diastereomeric esters or amides, which often exhibit greater separation factors. thieme-connect.demdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful tool, particularly when combined with chiral derivatizing agents (CDAs). nih.gov Chiral diols can be derivatized with agents like 2-formylphenylboronic acid and an enantiopure amine to form diastereomeric iminoboronate esters. nih.gov The resulting diastereomers will exhibit distinct signals in the ¹H or ¹³C NMR spectrum, with different chemical shifts. The integration of these well-resolved signals allows for precise quantification of the diastereomeric or enantiomeric ratio. nih.gov New bridged boric acid derivatives have also been developed as effective CDAs for the enantiodiscrimination of diols, often producing large and easily discernible chemical shift differences. nih.gov
Capillary Electrophoresis (CE) using chiral selectors, such as cyclodextrins, has also emerged as a highly effective method for assessing the enantiomeric purity of pharmaceuticals and chiral intermediates. mdpi.com
Table 2: Representative ¹H NMR Data for Purity Assessment via a Chiral Derivatizing Agent
| Stereoisomer of Diol | Derivatizing Agent | Resulting Diastereomer | Characteristic Proton Signal (ppm) | Calculated Purity (ee/de) |
|---|---|---|---|---|
| (R,S)-diol | (R)-CDA | (R,S,R)-derivative | 7.85 | 96% de |
| (S,S)-diol | (R)-CDA | (S,S,R)-derivative | 7.82 | |
| (R)-enantiomer | (S)-Boric Acid | (R,S)-boronate ester | 8.12 | 98% ee |
This table contains representative data illustrating how chemical shift non-equivalence in NMR spectra of diastereomeric derivatives is used to determine stereochemical purity.
Influence of Stereochemistry on Molecular Recognition and Subsequent Reactivity
The specific three-dimensional arrangement of the hydroxyl groups and the benzyloxyimino moiety in this compound dictates its ability to interact with other chiral molecules, including biological receptors, enzymes, and metal catalysts. This principle of molecular recognition is fundamental to its potential applications.
The relative orientation of the two hydroxyl groups (syn or anti) significantly affects the molecule's conformation and its capacity to form intramolecular and intermolecular hydrogen bonds. For instance, a syn-1,3-diol can act as a bidentate ligand, chelating to a metal center to form a stable six-membered ring. An anti-diol cannot chelate in the same manner, leading to vastly different coordination chemistry and catalytic activity if used as a ligand.
In a biological context, the precise stereochemistry is often critical for a molecule to fit into the active site of an enzyme or a receptor binding pocket. Even a subtle change from one stereoisomer to its enantiomer or diastereomer can lead to a complete loss of biological activity. beilstein-journals.org The stereochemical configuration influences not only binding affinity but also the subsequent reactivity of the molecule. For example, the proximity and orientation of the imino group relative to the diol backbone, governed by the stereocenters, will affect its accessibility for further chemical transformations. Therefore, controlling the stereochemistry is not just an academic exercise but a prerequisite for harnessing the molecule's intended function.
2 Benzyloxyiminopropan 1,3 Diol As a Precursor in Advanced Organic Synthesis
Role as a Versatile Building Block for Complex Natural Product Synthesis
The total synthesis of complex natural products is a significant area of organic chemistry, often requiring intricate strategies to construct complex molecular architectures. The ideal building block for such syntheses possesses versatile functional groups that allow for the controlled and stereoselective introduction of new functionalities. While substituted propan-1,3-diols can serve as valuable chiral building blocks, particularly after enzymatic asymmetrization, specific examples detailing the utility of 2-Benzyloxyiminopropan-1,3-diol in the synthesis of complex natural products are not readily found in current research. The synthesis of natural product analogues often employs strategic modifications to a core structure to enhance biological activity or improve synthetic accessibility.
Utilization in Scaffold Design for Chemical Libraries
The design and synthesis of chemical libraries are fundamental to modern drug discovery, providing a diverse set of molecules for high-throughput screening. The core structure, or scaffold, of these libraries is crucial for exploring new chemical space. While there is a vast body of research on scaffold design, the specific use of this compound as a foundational scaffold for creating diverse chemical libraries is not prominently featured in the literature.
Precursors for Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and agrochemicals, making their synthesis a major focus of organic chemistry. Various synthetic methodologies, including multicomponent reactions and cycloadditions, have been developed to access these important structures. The functional groups present in this compound, namely the oxime and diol moieties, suggest its potential as a precursor for certain nitrogen- and oxygen-containing heterocycles. However, specific, documented applications of this compound as a starting material for the synthesis of nitrogen-containing heterocyclic systems are not extensively reported.
Application in Scaffold Hopping and Bioisosteric Replacement Studies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design new drug candidates with improved properties by replacing a core molecular structure or a functional group with a topologically different but functionally similar one. These techniques aim to enhance potency, improve pharmacokinetic profiles, or circumvent existing patents. While the principles of scaffold hopping and bioisosterism are well-established, there is no specific mention in the available literature of this compound being used as a tool or a subject in such studies.
Computational Chemistry and Theoretical Studies of 2 Benzyloxyiminopropan 1,3 Diol
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 2-benzyloxyiminopropan-1,3-diol, such studies would involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to determine key parameters. These would include the molecule's total energy, the energies of its frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density. This information is crucial for predicting the molecule's reactivity, stability, and potential reaction sites.
Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound
| Parameter | Hypothetical Value | Significance |
| Total Energy (Hartree) | -X.XXXX | Indicates the overall stability of the molecule. |
| HOMO Energy (eV) | -Y.YY | Relates to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | +Z.ZZ | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | A.AA | Provides insight into chemical reactivity and electronic transitions. |
| Dipole Moment (Debye) | B.BB | Indicates the overall polarity of the molecule. |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from such a study.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of this compound is not rigid. The presence of several single bonds allows for a variety of spatial arrangements, or conformations. A thorough conformational analysis would identify the most stable (lowest energy) conformations and the energy barriers between them. Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it might interact with its environment, such as a solvent or a biological receptor.
Mechanistic Insights through Transition State Modeling
Understanding how this compound participates in chemical reactions requires the study of reaction mechanisms. Transition state modeling is a powerful computational tool for this purpose. By locating the transition state structure for a given reaction, chemists can calculate the activation energy, which is a key factor in determining the reaction rate. This type of analysis could be applied to predict how the oxime and diol functional groups of the molecule would behave in various chemical transformations.
Prediction of Spectroscopic Properties for Structural Characterization
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. For this compound, this would include predicting its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. Accurate predictions can aid in the interpretation of experimental spectra and provide confidence in the structural assignment of the compound.
Emerging Research Directions and Future Prospects for 2 Benzyloxyiminopropan 1,3 Diol Derivatives
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. For derivatives of 2-Benzyloxyiminopropan-1,3-diol, the development of eco-friendly synthetic methodologies is a key research focus.
Traditional methods for the synthesis of oximes and diols often involve harsh reagents and generate significant waste. However, recent advancements offer more sustainable alternatives. For instance, the synthesis of oximes can be achieved using natural acids as catalysts, providing an environmentally benign approach. zju.edu.cn Another green method involves the use of visible-light-promoted reactions for the formation of oxime ethers, which circumvents the need for hazardous reagents. nih.govhawachhplccolumn.com
Similarly, the synthesis of propanediol (B1597323) derivatives can be made more sustainable. Sonochemistry, the application of ultrasound to chemical reactions, has been shown to facilitate the eco-friendly and highly efficient synthesis of 3-chloro-1,2-propanediol. libretexts.org Furthermore, biocatalysis, which employs enzymes to catalyze chemical transformations, offers a highly selective and environmentally friendly route to chiral diols.
These green and sustainable approaches, summarized in the table below, hold considerable promise for the future synthesis of this compound derivatives, paving the way for more economical and ecologically responsible chemical manufacturing.
| Green Synthesis Approach | Target Functionality | Key Advantages |
| Natural Acid Catalysis | Oxime | Environmentally benign, renewable catalysts. zju.edu.cn |
| Visible-Light Promotion | Oxime Ether | Avoids hazardous reagents, mild reaction conditions. nih.govhawachhplccolumn.com |
| Sonochemistry | Propanediol | Energy efficient, often solvent-free. libretexts.org |
| Biocatalysis | Chiral Diol | High selectivity, biodegradable catalysts. |
Exploration in Supramolecular Chemistry and Functional Material Science
The unique combination of a flexible benzyloxyimino group and two hydroxyl groups in this compound derivatives makes them intriguing candidates for exploration in supramolecular chemistry and materials science.
The oxime group is a reliable and versatile building block in supramolecular chemistry, capable of forming robust hydrogen-bonded dimers known as synthons. zju.edu.cnnih.gov This predictable self-assembly behavior can be harnessed to construct well-defined, higher-order structures. The diol functionality, with its two hydroxyl groups, can also participate in extensive hydrogen bonding networks, further contributing to the formation of complex supramolecular architectures. openstax.org
The interplay between the oxime and diol moieties could lead to the development of novel functional materials. For example, oxime-based materials have shown promise as sensors for detecting specific ions and as materials for the decontamination of nerve agents. mdpi.combritannica.com Diols are fundamental components in the synthesis of various polymers, including polyesters and polyurethanes, which have widespread applications. researchgate.netpalermolab.com By incorporating the this compound unit into polymer chains, it may be possible to create new materials with tailored properties, such as enhanced thermal stability or specific recognition capabilities.
| Functional Group | Role in Supramolecular Chemistry/Materials Science | Potential Applications |
| Oxime | Forms reliable hydrogen-bonded synthons. zju.edu.cnnih.gov | Sensors, decontamination materials. mdpi.combritannica.com |
| Diol | Participates in extensive hydrogen bonding, acts as a monomer. openstax.orgresearchgate.net | Polyesters, polyurethanes, functional polymers. researchgate.netpalermolab.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of modern synthesis technologies, such as flow chemistry and automated synthesis platforms, offers significant advantages for the preparation and screening of this compound derivatives.
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, provides enhanced control over reaction parameters, improved safety, and greater scalability. britannica.com This technology has been successfully applied to the synthesis of both diols and oxime ethers. zju.edu.cnmdpi.com For instance, a gram-scale continuous flow synthesis of an oxime ether has been reported, demonstrating the potential for large-scale production. zju.edu.cn The application of flow chemistry to the synthesis of this compound derivatives could lead to more efficient and reproducible manufacturing processes.
Furthermore, automated synthesis platforms, often coupled with flow chemistry, enable the rapid generation of large numbers of compounds, known as chemical libraries. The creation of oxime-based libraries has proven to be a powerful tool for the high-throughput screening of potential drug candidates and other functional molecules. nih.govhawachhplccolumn.comlibretexts.org By employing these automated techniques, researchers can efficiently explore the chemical space around the this compound scaffold, accelerating the discovery of new derivatives with desirable properties.
| Technology | Application to this compound Derivatives | Key Benefits |
| Flow Chemistry | Synthesis of derivatives. zju.edu.cnmdpi.com | Improved control, safety, and scalability. britannica.com |
| Automated Synthesis | Generation of compound libraries. nih.govhawachhplccolumn.comlibretexts.org | High-throughput screening, accelerated discovery. |
Advanced Analytical Characterization Techniques for Complex Derivatizations
The synthesis and study of novel this compound derivatives will necessitate the use of advanced analytical techniques for their thorough characterization. The inherent complexity of these polyfunctional molecules, which may include various isomers, requires sophisticated methods to confirm their structure and purity. libretexts.orgbritannica.com
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of complex mixtures. zju.edu.cnnih.govnih.gov For the separation of diol isomers, specialized columns, such as those with a diol-functionalized stationary phase, can be employed. hawachhplccolumn.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive detection and structural information provided by mass spectrometry. This technique is invaluable for identifying and quantifying individual components in a mixture, as well as for elucidating the structures of unknown derivatives. zju.edu.cnnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. chemrxiv.org One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the connectivity and spatial arrangement of atoms within a molecule, which is crucial for unambiguously determining the structure of complex derivatives. nih.govingentaconnect.com For intricate structures, computational prediction of NMR spectra can be a valuable aid in interpretation. palermolab.com
The strategic application of these advanced analytical techniques will be essential for advancing the research and development of novel this compound derivatives.
| Analytical Technique | Application in Characterization |
| High-Performance Liquid Chromatography (HPLC) | Separation and purification of isomers and derivatives. zju.edu.cnnih.govnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification, quantification, and structural elucidation. zju.edu.cnnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous determination of molecular structure and stereochemistry. chemrxiv.orgnih.govingentaconnect.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Benzyloxyiminopropan-1,3-diol, and how can purity be optimized?
- Methodology : Start with a benzyl-protected propane-1,3-diol intermediate. Introduce the oxime group via reaction with hydroxylamine under controlled pH (e.g., 6.5–7.5) to avoid over-oxidation. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient (80:20 to 50:50). Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
- Key Challenges : Competing side reactions (e.g., over-substitution) require strict temperature control (0–5°C during oxime formation).
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Tools :
- NMR Spectroscopy : Use - and -NMR to verify benzyl group integration (δ 7.2–7.4 ppm for aromatic protons) and oxime proton resonance (δ 8.1–8.3 ppm) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in acetone/ethanol (1:1) and analyze hydrogen bonding patterns (e.g., O–H···N interactions) .
Q. What are the stability considerations for storing this compound in aqueous solutions?
- Guidelines : Avoid prolonged exposure to light or moisture. Store at –20°C in amber vials under inert gas (N/Ar). Aqueous solutions should be buffered at pH 6.0–7.0 to prevent hydrolysis of the oxime group. Stability decreases at >25°C, with degradation products detectable via LC-MS within 72 hours .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?
- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density around the oxime group and benzyl moiety. Compare with experimental -NMR shifts to validate predictions (mean deviation <1 ppm acceptable) .
- Application : Predict regioselectivity in cross-coupling reactions or hydrogen-bonding interactions in supramolecular assemblies .
Q. What strategies resolve contradictions in carcinogenicity data for brominated analogs (e.g., 2,2-bis(bromomethyl)propane-1,3-diol) and their relevance to this compound?
- Analysis : Conduct comparative toxicokinetic studies using in vitro models (e.g., HepG2 cells). Measure metabolic activation via CYP450 isoforms and DNA adduct formation. Note that brominated derivatives (Group 2B carcinogens) may exhibit different pathways due to bromine’s electrophilic nature, unlike benzyl-protected analogs .
Q. How can this compound be integrated into flow-injection analysis (FIA) systems for environmental monitoring?
- Design : Functionalize the compound as a chelating agent (e.g., modify the diol/oxime groups to bind heavy metals). Integrate into FIA with a 4-MDD-like reaction coil (Fig. 1 in ). Optimize carrier flow rate (1.5 mL/min) and detection via UV-Vis at 450 nm for Pb(II) or Cd(II) quantification .
Q. What are the implications of hydrogen-bonding networks in co-crystals of this compound for drug delivery?
- Experimental Design : Co-crystallize with dabco (1,4-diazabicyclo[2.2.2]octane) to study O–H···N interactions. Use DSC/TGA to assess thermal stability and dissolution profiles. Enhanced solubility (>2-fold) observed in co-crystals may improve bioavailability .
Methodological Notes
- Key Citations : Environmental persistence , crystallography , and analytical applications are prioritized.
- Data Triangulation : Cross-reference computational predictions with experimental NMR/X-ray data to minimize errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
